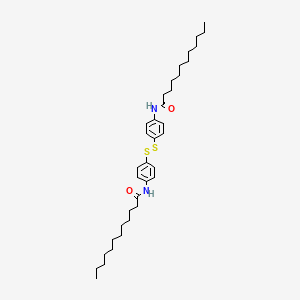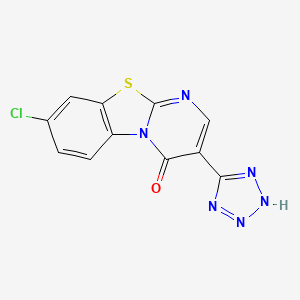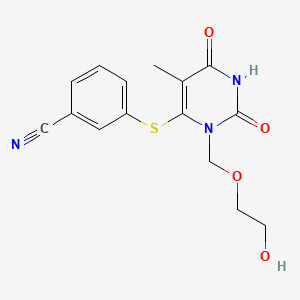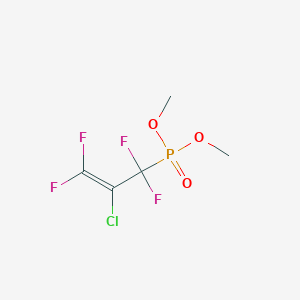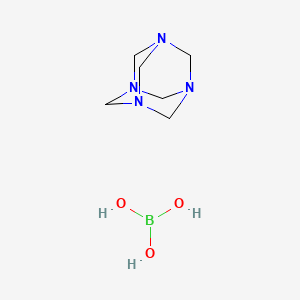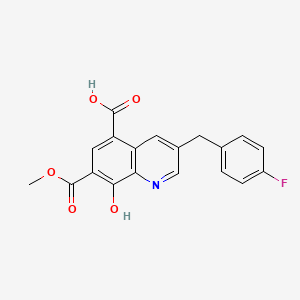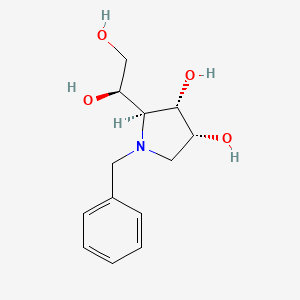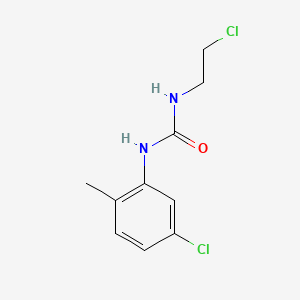
1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea is a chemical compound with the molecular formula C10H11Cl2N2O It is known for its unique structure, which includes both chloroethyl and chloromethylphenyl groups
Métodos De Preparación
The synthesis of 1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea typically involves the reaction of 2-chloroethylamine with 5-chloro-2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chloro groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-(4-chlorophenyl)urea: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
1-(2-Chloroethyl)-3-(3-chlorophenyl)urea: Another similar compound with a different position of the chloro group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
102433-35-2 |
|---|---|
Fórmula molecular |
C10H12Cl2N2O |
Peso molecular |
247.12 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(5-chloro-2-methylphenyl)urea |
InChI |
InChI=1S/C10H12Cl2N2O/c1-7-2-3-8(12)6-9(7)14-10(15)13-5-4-11/h2-3,6H,4-5H2,1H3,(H2,13,14,15) |
Clave InChI |
OANFTWCNGPKFCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




